1-(4-Fluorophenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one 1-(4-Fluorophenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 883648-14-4
VCID: VC0363889
InChI: InChI=1S/C22H24FN3O/c1-2-3-6-13-25-20-8-5-4-7-19(20)24-22(25)16-14-21(27)26(15-16)18-11-9-17(23)10-12-18/h4-5,7-12,16H,2-3,6,13-15H2,1H3
SMILES: CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F
Molecular Formula: C22H24FN3O
Molecular Weight: 365.4g/mol

1-(4-Fluorophenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

CAS No.: 883648-14-4

Main Products

VCID: VC0363889

Molecular Formula: C22H24FN3O

Molecular Weight: 365.4g/mol

1-(4-Fluorophenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one - 883648-14-4

CAS No. 883648-14-4
Product Name 1-(4-Fluorophenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
Molecular Formula C22H24FN3O
Molecular Weight 365.4g/mol
IUPAC Name 1-(4-fluorophenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C22H24FN3O/c1-2-3-6-13-25-20-8-5-4-7-19(20)24-22(25)16-14-21(27)26(15-16)18-11-9-17(23)10-12-18/h4-5,7-12,16H,2-3,6,13-15H2,1H3
Standard InChIKey RGMZWUXXYQCGQJ-UHFFFAOYSA-N
SMILES CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F
Canonical SMILES CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)F
PubChem Compound 16450898
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator